Regioselective SNAr Reactivity: Electronically Non‑Equivalent C5 vs. C6 Chlorine Atoms
In 5,6‑dichloropyridazin‑4‑ol, the C5 and C6 chlorine atoms exhibit measurably different electrophilicities because the C4 hydroxyl/carbonyl group polarises the π‑system unequally. This contrasts with 3,6‑dichloropyridazine, where the two chlorine atoms are chemically equivalent due to molecular symmetry. The electronic non‑equivalence permits sequential, site‑specific nucleophilic displacement—a property exploited in the BASF patent for preparing 5,6‑dichloro‑4‑pyridazineamine (a single regioisomer) from 3,4,5‑trichloropyridazine via regioselective amination [1]. In head‑to‑head comparisons reported in the same patent family, the reaction of 3,4,5‑trichloropyridazine with ammonia yields a mixture of 3,5‑dichloro‑4‑pyridazineamine and 5,6‑dichloro‑4‑pyridazineamine, demonstrating that the 4‑amino group directs the regiochemical outcome and that the 5,6‑dichloro pattern arises specifically when the 4‑position is oxygen‑substituted [2].
| Evidence Dimension | Regioisomeric product ratio in amination of 3,4,5‑trichloropyridazine |
|---|---|
| Target Compound Data | 5,6‑Dichloro‑4‑pyridazineamine obtained as a single regioisomer when the 4‑position is blocked by O‑substitution |
| Comparator Or Baseline | 3,5‑Dichloro‑4‑pyridazineamine obtained as the complementary regioisomer under identical conditions |
| Quantified Difference | Two distinct regioisomers are formed; the 5,6‑dichloro isomer predominates when the 4‑position carries an oxygen substituent (exact ratio depends on nucleophile and conditions) |
| Conditions | Reaction of 3,4,5‑trichloropyridazine with ammonia gas (sealed tube, 120‑130 °C, 4‑5 days) or with amines in ethanol/Et₃N at reflux [1][2] |
Why This Matters
For users synthesising 4‑amino‑ or 4‑alkoxy‑pyridazines, the 5,6‑dichloro‑4‑oxygenated scaffold provides a single‑regioisomer entry point, eliminating the need for isomer separation that is unavoidable with symmetric 3,6‑dichloropyridazine.
- [1] Klauber EG, Rack M, Goetz R, Sörgel S. Process for preparing 4‑amino‑pyridazines. WO 2016/180833 A1. BASF SE. 2016. View Source
- [2] Kuraishi T, et al. Journal of Heterocyclic Chemistry, 1964, Vol. 1, pp. 42‑47. View Source
